(Rac)-Lys-SMCC-DM1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

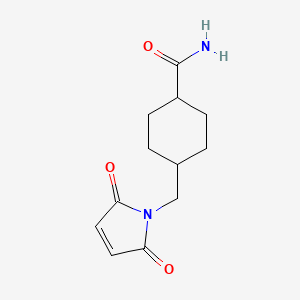

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C12H16N2O3/c13-12(17)9-3-1-8(2-4-9)7-14-10(15)5-6-11(14)16/h5-6,8-9H,1-4,7H2,(H2,13,17) |

InChI Key |

IBLSXJXHUXUHIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of (Rac)-Lys-SMCC-DM1

Executive Summary: this compound is the active, cytotoxic catabolite of antibody-drug conjugates (ADCs) that utilize the maytansinoid derivative DM1 as the payload, conjugated to a monoclonal antibody via the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This guide elucidates the intricate mechanism of action, from the systemic circulation of the parent ADC to the targeted release of the Lys-SMCC-DM1 catabolite within cancer cells and its ultimate induction of apoptosis. It provides a comprehensive overview of the molecular interactions, cellular consequences, relevant quantitative data, and the experimental protocols used for its characterization.

The ADC Lifecycle and Generation of Lys-SMCC-DM1

The mechanism of action does not begin with Lys-SMCC-DM1 itself, but with its parent ADC, a highly engineered therapeutic designed for targeted cancer cell destruction. The process is a sequential cascade of events, ensuring the potent cytotoxin is released preferentially at the tumor site.

-

Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of a cancer cell.[1]

-

Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.[2][3]

-

Lysosomal Trafficking and Degradation: The complex is trafficked to the lysosome. Inside this acidic, enzyme-rich organelle, the antibody is completely degraded by proteases.[3][4][5]

-

Catabolite Release: The non-cleavable SMCC linker's stability ensures that the cytotoxic payload is only released upon the complete proteolytic breakdown of the antibody.[5][6] This process liberates the final active catabolite: the DM1 payload still attached to the SMCC linker and the lysine (B10760008) residue from the antibody to which it was conjugated, forming Lys-SMCC-DM1.[3][4]

The term (Rac) indicates that the molecule is a racemate, a mixture of equal amounts of enantiomers of the Lys-SMCC-DM1 catabolite.[7][8]

Molecular Mechanism of DM1-Mediated Cytotoxicity

Once liberated into the cytoplasm, Lys-SMCC-DM1 exerts its potent cell-killing effect by targeting a fundamental component of the cytoskeleton.

-

Tubulin Binding: DM1 is a maytansinoid that acts as a potent anti-microtubule agent.[2][9] It binds to the tips of microtubules, specifically to the β-tubulin subunit.[2][10][11]

-

Disruption of Microtubule Dynamics: This binding suppresses the dynamic instability of microtubules, inhibiting both their polymerization and depolymerization.[2][10] Microtubules are crucial for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to a halt in the cell cycle, specifically at the G2/M phase.[3] Unable to properly align and separate chromosomes, the cell undergoes mitotic catastrophe and ultimately triggers apoptosis (programmed cell death).[3]

Quantitative Data

The efficacy and characteristics of Lys-SMCC-DM1 have been quantified in various studies.

Table 1: In Vitro Cytotoxicity

| Cell Line | IC₅₀ (nM) | Reference |

| KPL-4 (Breast Cancer) | 24.8 | [12][13] |

| MDA-MB-468 (Breast Cancer) | 40.5 | [12][13] |

Table 2: Physicochemical and Pharmacokinetic Properties

| Parameter | Value / Observation | Significance | Reference |

| Permeability | Low | The charged nature of the catabolite limits its ability to cross cell membranes, thus reducing the "bystander effect" on neighboring antigen-negative cells. | [4][12][13] |

| Systemic Exposure | Low concentrations (e.g., ~1.35 ng/mL) observed in plasma after parent ADC infusion. No significant accumulation. | Demonstrates efficient clearance and confirms that the active catabolite is primarily generated within target cells, enhancing safety. | [14] |

| In Vitro Catabolite Generation | ~2.0 pmol per million cells in one day (for an anti-EGFR-SMCC-DM1 ADC in HSC-2 cells). | Quantifies the rate of ADC processing and active drug release within a target cell line. | [15] |

Experimental Protocols

Characterizing an ADC and its active catabolites requires a multi-faceted analytical approach to assess structure, purity, potency, and stability.

ADC Physicochemical Characterization

-

Objective: To determine the structural integrity of the ADC and quantify the drug-to-antibody ratio (DAR).

-

Methodology:

-

Hydrophobic Interaction Chromatography (HIC): A widely used method to separate ADC species based on their DAR. The addition of hydrophobic drug-linkers increases the protein's overall hydrophobicity, allowing for the separation of species with 0, 2, 4, 6, or 8 drugs per antibody.[16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise mass measurements of the intact ADC, its subunits (after reduction of disulfide bonds), or peptides (after enzymatic digestion). This confirms the identity of the conjugate and can be used to calculate the average DAR.[16][17]

-

Differential Scanning Calorimetry (DSC): Used to assess the conformational stability of the antibody before and after conjugation, ensuring the payload has not significantly altered the protein's tertiary structure.[18]

-

In Vitro Cytotoxicity Assay

-

Objective: To determine the potency (IC₅₀) of Lys-SMCC-DM1 or the parent ADC against cancer cell lines.

-

Methodology:

-

Cell Plating: Seed cancer cells (e.g., KPL-4) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Lys-SMCC-DM1).

-

Incubation: Incubate the plates for a period of 3-5 days to allow for cell proliferation and drug effect.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) that measures metabolic activity or ATP content, which correlates with the number of viable cells.

-

Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Plot the percentage of viable cells against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

-

Catabolite Identification and Quantification

-

Objective: To confirm the generation of Lys-SMCC-DM1 in target cells and quantify its levels.

-

Methodology:

-

Cellular Treatment: Incubate target cancer cells with the parent ADC for a specified time (e.g., 24 hours).

-

Sample Preparation: Separate the cells from the culture medium. Lyse the cells to create a cell lysate.

-

Analysis by LC-MS: Analyze the cell lysate and the culture medium using high-resolution LC-MS to identify and quantify the mass corresponding to Lys-SMCC-DM1 and other potential catabolites.[19]

-

Analysis by ELISA: Utilize a sensitive enzyme-linked immunosorbent assay (ELISA) developed specifically to detect maytansinoid catabolites, providing a high-throughput method for quantification.[15]

-

Conclusion

The mechanism of action of this compound is a paradigm of targeted cancer therapy, relying on the specificity of an antibody, the stability of a non-cleavable linker, and the potent cytotoxicity of a microtubule inhibitor. The SMCC linker provides exceptional plasma stability, minimizing off-target toxicity by ensuring the DM1 payload is released only after lysosomal degradation of the antibody within the target cell.[6][20] The resulting charged catabolite, Lys-SMCC-DM1, effectively disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. While this mechanism provides a robust and predictable safety profile, the low permeability of the catabolite limits the bystander killing of adjacent antigen-negative tumor cells, making it most suitable for tumors with high and uniform antigen expression.[4][6] A thorough understanding of this multi-step process is critical for the development and optimization of next-generation antibody-drug conjugates.

References

- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cenmed.com [cenmed.com]

- 9. Amanote [app.amanote.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. blog.crownbio.com [blog.crownbio.com]

- 17. youtube.com [youtube.com]

- 18. labiotech.eu [labiotech.eu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

(Rac)-Lys-SMCC-DM1: A Technical Guide for Drug Development Professionals

(Rac)-Lys-SMCC-DM1 is a critical drug-linker component utilized in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This technical guide provides an in-depth overview of its core components, mechanism of action, and relevant experimental data and protocols for researchers, scientists, and drug development professionals. This compound is the racemic mixture of Lys-SMCC-DM1, which is a key active metabolite of the clinically approved ADC, Ado-trastuzumab emtansine (T-DM1).[1][2]

Core Components and Structure

This compound is comprised of three key components: a lysine (B10760008) residue, a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, and the potent cytotoxic agent, DM1.

-

Lysine: This amino acid residue is the point of attachment to the antibody. In the context of ADCs like T-DM1, the SMCC linker reacts with the primary amine of a lysine residue on the monoclonal antibody.[3][4]

-

SMCC Linker: This heterobifunctional crosslinker provides a stable, non-cleavable linkage between the antibody and the cytotoxic payload.[3] Its stability ensures that the cytotoxic drug remains attached to the antibody in systemic circulation, minimizing off-target toxicity.[3] Drug release occurs after the ADC is internalized by the target cancer cell and the antibody is degraded within the lysosome.[3]

-

DM1 (Mertansine): A derivative of the potent microtubule inhibitor maytansine, DM1 is the cytotoxic payload.[5][6] It is a thiol-containing maytansinoid that is attached to the SMCC linker.[4][5]

The chemical structure of Lys-SMCC-DM1 is complex, with a molecular formula of C53H75ClN6O15S and a molecular weight of 1103.71 g/mol .[7][8]

Mechanism of Action: Microtubule Disruption

The cytotoxic activity of this compound is driven by the DM1 payload.[9] Once the ADC is internalized by a target cancer cell and the antibody component is degraded in the lysosome, Lys-SMCC-DM1 is released into the cytoplasm.[3][10] DM1 then exerts its potent anti-mitotic effect by inhibiting the assembly of microtubules.[5][9] It binds to tubulin at the vinca (B1221190) domain, leading to the suppression of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[10][11]

Quantitative Data

The efficacy and toxicity of ADCs utilizing the SMCC-DM1 linker system have been extensively studied. The following tables summarize key quantitative data.

In Vitro Cytotoxicity of Lys-SMCC-DM1

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KPL-4 | Breast Cancer | 24.8 | [12][13] |

| MDA-MB-468 | Breast Cancer | 40.5 | [12][13] |

| NCI-N87 | Gastric Cancer | 0.082 (as T-DM1) | [14] |

| HCC1954 | Breast Cancer | 0.033 (as T-DM1) | [14] |

Clinical Efficacy of T-DM1 in HER2-Positive Metastatic Breast Cancer

| Parameter | T-DM1 | Control | Hazard Ratio (95% CI) / Risk Ratio (95% CI) | Reference |

| Progression-Free Survival (PFS) | - | - | 0.73 (0.61, 0.86) | [15] |

| Overall Survival (OS) | - | - | 0.68 (0.62, 0.74) | [15] |

| Objective Response Rate (ORR) | - | - | 1.25 (0.94, 1.66) | [15] |

Common Adverse Events of T-DM1 (Grade ≥3)

| Adverse Event | Incidence (%) | Reference |

| Thrombocytopenia | 11.9 - 29.2 | [16][17] |

| Increased AST/ALT | 7.4 | [17] |

| Fatigue | 3.2 | [17] |

| Anemia | 2.9 | [17] |

| Hypokalemia | 3.3 | [17] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. The following are generalized protocols for key experiments involving the SMCC-DM1 linker.

Antibody-Drug Conjugation via Lysine Residues

This two-step protocol describes the conjugation of a thiol-containing payload like DM1 to a monoclonal antibody using the SMCC linker.[18][19][20]

Step 1: Antibody Modification with SMCC Linker

-

Antibody Preparation: Prepare the antibody solution (e.g., 10 mg/mL) in a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25). Ensure the buffer is free of primary amines.[18][20]

-

Linker Addition: Add a molar excess of the SMCC linker (dissolved in a compatible organic solvent like DMSO) to the antibody solution. The exact molar ratio (e.g., 8-15 equivalents) needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).[18][20]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room temperature with gentle mixing.[21]

-

Purification: Remove excess, unreacted SMCC linker using a desalting column (e.g., G25) or tangential flow filtration, exchanging the buffer to one suitable for the subsequent conjugation step.[18]

Step 2: Conjugation of DM1 to the Modified Antibody

-

Payload Preparation: Prepare a stock solution of the thiol-containing DM1 payload in an organic solvent like DMSO.

-

Conjugation Reaction: Add the DM1 solution to the purified, SMCC-modified antibody.

-

Incubation: Incubate the mixture for a specific duration (e.g., 4-16 hours) at room temperature or 4°C to allow the maleimide (B117702) groups on the antibody to react with the thiol group of DM1, forming a stable thioether bond.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetylcysteine or glycine.[21]

-

Final Purification: Purify the resulting ADC to remove unreacted payload, linker, and any aggregates. This is typically achieved using size exclusion chromatography (SEC) or protein A chromatography.[18][21]

In Vitro Cytotoxicity Assay

The following protocol outlines a method to assess the in vitro potency of an ADC.

-

Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium. Add the diluted ADCs to the cells.

-

Incubation: Incubate the cells with the ADCs for a specified period (e.g., 72-96 hours).[22]

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of an ADC in a xenograft mouse model.

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., NOD/SCID).[10]

-

Tumor Growth: Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

-

Animal Randomization: Randomize the mice into treatment and control groups.

-

ADC Administration: Administer the ADC and control treatments (e.g., vehicle, unconjugated antibody) via intravenous injection at a predetermined dose and schedule.[10]

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Efficacy Evaluation: Evaluate the anti-tumor efficacy based on tumor growth inhibition. The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.

Conclusion

This compound is a well-characterized and clinically validated drug-linker component for the development of ADCs. Its non-cleavable SMCC linker provides high stability in circulation, while the potent DM1 payload ensures effective killing of target cancer cells upon internalization and lysosomal processing. A thorough understanding of its chemical properties, mechanism of action, and the associated experimental protocols is essential for the successful design and development of novel and effective ADC therapeutics.

References

- 1. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and ADME characterizations of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]

- 5. Mertansine - Wikipedia [en.wikipedia.org]

- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 7. Lys-SMCC-DM1 | C53H75ClN6O15S | CID 91868910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|BLD Pharm [bldpharm.com]

- 9. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy and safety of trastuzumab emtansine (T-DM1) in the treatment of HER2-positive metastatic breast cancer (MBC): a meta-analysis of randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-World Analysis of the Efficacy and Adverse Events of T-DM1 in Chinese Patients With HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. targetedonc.com [targetedonc.com]

- 18. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Lys-SMCC-DM1: A Core Component of Antibody-Drug Conjugates - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Lys-SMCC-DM1 is the active metabolite of the highly successful ADC, Trastuzumab emtansine (T-DM1), and is formed following the internalization and lysosomal degradation of the ADC. This guide provides an in-depth technical overview of the structure, properties, and mechanism of action of Lys-SMCC-DM1, along with relevant experimental protocols and visualizations to aid researchers in the field of drug development.

Structure and Physicochemical Properties

Lys-SMCC-DM1 is a complex molecule comprising three key components: a lysine (B10760008) residue, the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, and the potent microtubule-inhibiting agent, DM1.

Structure:

The chemical structure of Lys-SMCC-DM1 consists of the maytansinoid derivative DM1 connected via a stable thioether bond formed between the thiol group of DM1 and the maleimide (B117702) group of the SMCC linker. The other end of the SMCC linker is attached to the epsilon-amino group of a lysine residue through an amide bond. This entire construct is what remains of the ADC after the antibody backbone has been proteolytically degraded within the lysosome.

Physicochemical Properties:

A summary of the key physicochemical properties of Lys-SMCC-DM1 is presented in the table below. This data is crucial for understanding its biological behavior, including its solubility, permeability, and potential for bystander effect.

| Property | Value |

| Molecular Formula | C₅₃H₇₅ClN₆O₁₅S[1][2] |

| Molecular Weight | 1103.71 g/mol [1][2] |

| Log D (pH 7.4) | 0.2[3] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment); sparingly soluble in water.[4][] For in vivo studies, formulations with solvents such as PEG300, Tween-80, and SBE-β-CD have been used.[6] |

| Permeability | Low[2][4] |

| Appearance | White to off-white solid[4] |

Mechanism of Action: From ADC Internalization to Cytotoxicity

The cytotoxic effects of an ADC utilizing the Lys-SMCC-DM1 payload are initiated through a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.

dot

Caption: Mechanism of action of a Lys-SMCC-DM1-releasing ADC.

As illustrated in the diagram, the process involves:

-

Binding: The ADC specifically binds to its target receptor on the cancer cell surface.

-

Internalization: The ADC-receptor complex is internalized via endocytosis.

-

Lysosomal Trafficking: The endosome containing the complex fuses with a lysosome.

-

Payload Release: Within the acidic environment of the lysosome, proteases degrade the antibody portion of the ADC, releasing the active metabolite, Lys-SMCC-DM1.[7]

-

Cytoplasmic Entry: Lys-SMCC-DM1 is then transported into the cytoplasm.

-

Tubulin Binding: In the cytoplasm, DM1 binds to tubulin.

-

Inhibition of Microtubule Polymerization: This binding disrupts microtubule dynamics, a critical process for cell division.[8]

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[8]

Experimental Protocols

Synthesis of SMCC-DM1 Linker-Payload

While Lys-SMCC-DM1 is the final active metabolite, its precursor, the SMCC-DM1 linker-payload, is the entity synthesized for conjugation to the antibody. The following provides a generalized protocol for its synthesis.

Materials:

-

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous, amine-free Dimethylformamide (DMF) or a suitable buffer system (e.g., phosphate (B84403) buffer with EDTA)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve DM1 in the chosen solvent system under an inert atmosphere.

-

Dissolve a molar excess (typically 1.1-1.5 equivalents) of SMCC in the same solvent.

-

Slowly add the SMCC solution to the DM1 solution with constant stirring.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by a suitable analytical method (e.g., LC-MS).

-

Upon completion, the reaction mixture is purified, typically by reverse-phase HPLC, to isolate the SMCC-DM1 conjugate.

-

The purified SMCC-DM1 is then lyophilized and stored under dessicated and light-protected conditions until use in antibody conjugation.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized.

In Vitro Cytotoxicity Assay

Determining the cytotoxic potential of Lys-SMCC-DM1 is a fundamental in vitro experiment. The following is a representative protocol using a colorimetric assay such as MTT or CCK-8.

Materials:

-

Cancer cell lines of interest (e.g., HER2-positive SK-BR-3, HER2-negative MDA-MB-468)

-

Complete cell culture medium

-

Lys-SMCC-DM1 stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Lys-SMCC-DM1 in complete cell culture medium from the stock solution.

-

Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of Lys-SMCC-DM1. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.

-

If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results against the log of the Lys-SMCC-DM1 concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Reported In Vitro Cytotoxicity of Lys-SMCC-DM1:

| Cell Line | IC₅₀ (nM) |

| KPL-4 | 24.8 |

| MDA-MB-468 | 40.5 |

Data from MedChemExpress, citing Ogitani Y, et al. Cancer Sci. 2016 Jul;107(7):1039-46.[2][4]

ADC Characterization: An Experimental Workflow

The characterization of ADCs is essential to ensure quality, consistency, and to understand the relationship between the manufacturing process and the final product's performance. A key aspect of this is determining the drug-to-antibody ratio (DAR) and the distribution of the linker-payload on the antibody.

dot

Caption: A typical experimental workflow for ADC characterization by LC-MS.

This workflow can be adapted for different levels of analysis:

-

Intact Mass Analysis: The ADC is analyzed whole (often after deglycosylation) to determine the distribution of different drug-loaded species and calculate the average DAR.

-

Subunit Analysis: The ADC is mildly reduced to separate the light and heavy chains, allowing for a more precise determination of drug load on each chain.

-

Peptide Mapping: The ADC is digested into smaller peptides using enzymes like trypsin. This allows for the identification of the specific lysine residues that have been conjugated with the SMCC-DM1.

Conclusion

Lys-SMCC-DM1 is a pivotal component in the design and efficacy of non-cleavable ADCs. Its formation within the target cell ensures a localized release of the potent cytotoxic agent, DM1, thereby minimizing systemic toxicity. A thorough understanding of its structure, physicochemical properties, and mechanism of action is paramount for the development of next-generation ADCs with improved therapeutic windows. The experimental protocols and workflows outlined in this guide provide a framework for researchers to synthesize, evaluate, and characterize ADCs that utilize this well-validated linker-payload system.

References

- 1. Lys-SMCC-DM1 | C53H75ClN6O15S | CID 91868910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Lys-SMCC-DM1: A Technical Deep Dive into its Discovery, Mechanism, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antibody-drug conjugate (ADC) landscape has been revolutionized by the advent of highly potent cytotoxic agents paired with sophisticated linker technologies. Among these, the combination of a maytansinoid derivative, DM1, with a stable, non-cleavable linker system has proven to be a cornerstone of successful ADC design. This technical guide provides an in-depth exploration of "(Rac)-Lys-SMCC-DM1," a key metabolite and the active cytotoxic entity derived from the foundational ADC, Trastuzumab emtansine (T-DM1, Kadcyla®). We will delve into its discovery and historical context, dissect its mechanism of action, present key quantitative data, and provide detailed experimental protocols relevant to its synthesis and evaluation.

Discovery and History: A Convergence of Potency and Stability

The development of this compound is not a singular event but rather the culmination of decades of research in cytotoxic agents, monoclonal antibodies, and linker chemistry.

-

The Maytansinoid Era: Maytansine, a potent microtubule-targeting agent, was first isolated from the African shrub Maytenus ovatus in the 1970s.[1] While it demonstrated significant anti-cancer activity, its systemic toxicity limited its therapeutic potential in early clinical trials. This challenge spurred the development of maytansinoid derivatives, or "maytansinoids," designed for targeted delivery. DM1 (N²'-deacetyl-N²'-(3-mercapto-1-oxopropyl)-maytansine) emerged as a key derivative, featuring a thiol group that enables conjugation to a linker.[2]

-

The Dawn of Antibody-Drug Conjugates: The concept of a "magic bullet," a term coined by Paul Ehrlich in the early 20th century, envisioned targeted drug delivery.[3] The advent of monoclonal antibody technology in the 1970s provided the specificity needed to realize this vision. Early ADCs, however, were hampered by unstable linkers and payloads with insufficient potency.[3]

-

The SMCC Linker: A Pillar of Stability: The development of stable, non-cleavable linkers was a critical breakthrough. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker provided a robust thioether bond, proving to be highly stable in the bloodstream.[4][5] This stability prevents the premature release of the cytotoxic payload, thereby minimizing off-target toxicity.[4]

-

The Genesis of T-DM1 and its Active Metabolite: The convergence of these technologies was spearheaded by companies like ImmunoGen.[6][7] The conjugation of the anti-HER2 antibody Trastuzumab to DM1 via the SMCC linker led to the creation of Trastuzumab emtansine (T-DM1). Upon internalization by a cancer cell and subsequent lysosomal degradation of the antibody, the active metabolite, Lys-SMCC-DM1, is released.[] The designation "(Rac)-" refers to the racemic nature of the lysine (B10760008) component used in the synthesis of this molecule.[9]

Mechanism of Action: Microtubule Disruption and Cell Cycle Arrest

The cytotoxic activity of this compound is driven by the potent anti-mitotic properties of its DM1 payload.

Upon release into the cytoplasm, DM1 targets tubulin, the fundamental protein component of microtubules. Microtubules are dynamic structures essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.

DM1 disrupts microtubule dynamics by binding to tubulin and inhibiting its polymerization. This leads to:

-

Suppression of Microtubule Growth: Prevents the elongation of microtubules.

-

Induction of Microtubule Depolymerization: Causes existing microtubules to break down.

The overall effect is a collapse of the microtubule network, which triggers a cell cycle arrest at the G2/M phase. Unable to proceed through mitosis, the cancer cell ultimately undergoes apoptosis (programmed cell death).[10]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetic properties of T-DM1 and its metabolites, as well as the in vitro cytotoxicity of Lys-SMCC-DM1.

Table 1: Pharmacokinetic Parameters of T-DM1 and its Metabolites

| Analyte | Parameter | Value | Species | Reference |

| T-DM1 | Clearance | 0.676 L/day | Human | [11] |

| T-DM1 | Volume of Distribution (Vc) | 3.127 L | Human | [11] |

| T-DM1 | Terminal Half-life | 3.94 days | Human | [11] |

| T-DM1 | Cmax (Cycle 1, 3.6 mg/kg) | 74.4 ± 10.1 µg/mL | Human | [12] |

| T-DM1 | Ctrough (Cycle 1, 3.6 mg/kg) | 1.34 ± 0.802 µg/mL | Human | [12] |

| T-DM1 | AUCinf (Cycle 1, 3.6 mg/kg) | 338 ± 69.5 µg*day/mL | Human | [12] |

| Total Trastuzumab | Terminal Half-life | 6.47 ± 2.40 days | Human | [13] |

Table 2: In Vitro Cytotoxicity of Lys-SMCC-DM1

| Cell Line | IC50 (ng/mL) | Cancer Type | Reference |

| N87 | 13 - 50 | Gastric Cancer (HER2-positive) | [14] |

| BT474 | 13 - 50 | Breast Cancer (HER2-positive) | [14] |

| HCC1954 | < 173 | Breast Cancer (HER2-positive) | [14] |

| MDA-MB-361-DYT2 | 25 - 80 (for DAR > 3.5) | Breast Cancer (Moderate HER2) | [14] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the preparation of the DM1 payload and its conjugation to a lysine-SMCC linker construct. A generalized synthetic scheme is as follows:

-

Preparation of DM1-SMCC: The thiol-containing DM1 is reacted with the maleimide (B117702) group of the SMCC linker in a neutral buffer.[2] This "thiol-ene click reaction" forms a stable thioether bond.

-

Conjugation to Lysine: The NHS-ester end of the DM1-SMCC intermediate is then reacted with the primary amine of a protected lysine derivative.

-

Deprotection: The protecting groups on the lysine are removed to yield the final this compound product.

For a detailed, step-by-step synthesis of a similar ADC, please refer to the protocol outlined by Z-H. Li et al. (2020).[2]

General Protocol for Antibody-Drug Conjugation using SMCC

This protocol describes the conjugation of a thiol-containing payload (like DM1) to a monoclonal antibody via the SMCC linker.[15][16]

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

SMCC crosslinker dissolved in an organic solvent (e.g., DMSO or DMF)

-

Thiol-containing cytotoxic payload (e.g., DM1)

-

Reaction buffers: Amine-free buffer (e.g., PBS) and a slightly acidic buffer for the thiol reaction (pH 6.5-7.5)

-

Quenching reagent (e.g., glycine (B1666218) or Tris)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.

-

SMCC Activation of Antibody:

-

Add the SMCC solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of SMCC to mAb).

-

Incubate at room temperature for 30-60 minutes.

-

-

Removal of Excess SMCC: Immediately purify the SMCC-activated antibody using a desalting column or tangential flow filtration to remove unreacted SMCC.

-

Payload Conjugation:

-

Add the thiol-containing payload to the purified SMCC-activated antibody.

-

Incubate at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching: Add a quenching reagent to cap any unreacted maleimide groups.

-

Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload and linker, as well as any aggregates.

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic potential of an ADC or its active metabolite.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound or ADC of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include appropriate controls (e.g., untreated cells, vehicle control).

-

Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of an ADC delivering this compound.

Experimental Workflow for ADC Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of an ADC.

Conclusion

This compound stands as a testament to the power of rational drug design in oncology. Its development, rooted in the strategic combination of a potent maytansinoid payload and a stable non-cleavable linker, has paved the way for a new generation of targeted cancer therapies. Understanding the historical context, mechanism of action, and the technical nuances of its synthesis and evaluation is paramount for researchers and drug developers seeking to build upon this foundational work and innovate further in the field of antibody-drug conjugates.

References

- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 2. researchgate.net [researchgate.net]

- 3. History and Development of Antibody Drug Conjugates (ADCs) | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. biospace.com [biospace.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

The Biological Activity of Lys-SMCC-DM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lys-SMCC-DM1 is the critical, biologically active catabolite of the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1). Its formation and potent cytotoxic activity are central to the therapeutic efficacy of T-DM1 in HER2-positive breast cancer. This technical guide provides an in-depth exploration of the biological activity of Lys-SMCC-DM1, detailing its mechanism of action, cellular processing, and the experimental methodologies used for its characterization. Quantitative data are presented for clarity, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Role of Lys-SMCC-DM1 in Antibody-Drug Conjugates

Antibody-drug conjugates represent a powerful class of targeted cancer therapies, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on the synergistic function of its three components: a monoclonal antibody for target recognition, a cytotoxic payload, and a chemical linker that connects them.[]

Lys-SMCC-DM1 is a drug-linker conjugate that acts as the active metabolite of the HER2-targeting ADC, T-DM1.[3] T-DM1 is comprised of the humanized anti-HER2 antibody Trastuzumab, linked via the non-cleavable thioether linker succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to the maytansinoid cytotoxic agent, DM1.[4] The non-cleavable nature of the SMCC linker ensures that the ADC remains stable in circulation, preventing premature release of the cytotoxic payload.[5] The release of the active component occurs only after the ADC is internalized by the target cancer cell and the antibody is degraded within the lysosome, yielding Lys-SMCC-DM1.[6][7]

Mechanism of Action: Microtubule Disruption

The cytotoxic activity of Lys-SMCC-DM1 is derived from its DM1 payload, a potent inhibitor of tubulin polymerization.[3][8] Upon its release into the cytoplasm, Lys-SMCC-DM1 binds to tubulin, a key component of microtubules.[4] This binding disrupts microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division.[8][9]

The key molecular events are:

-

Binding to Tubulin: DM1 binds at the tips of microtubules, suppressing their dynamic instability.[8]

-

Inhibition of Polymerization: This binding inhibits the assembly of tubulin dimers into microtubules.[8][10]

-

Cell Cycle Arrest: The disruption of the mitotic spindle leads to cell cycle arrest, primarily in the G2/M phase.[4][6]

-

Apoptosis: Ultimately, this mitotic catastrophe induces programmed cell death (apoptosis).[4][6]

The potency of DM1 is significant, with studies indicating it binds to high-affinity sites on microtubules approximately 20 times more strongly than vinblastine.[8]

Cellular Processing and Generation of Lys-SMCC-DM1

The generation of Lys-SMCC-DM1 is a multi-step intracellular process that begins with the binding of the parent ADC, T-DM1, to its target receptor.

Quantitative Biological Activity

The cytotoxic potency of Lys-SMCC-DM1 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KPL-4 | Breast Cancer | 24.8 | [11] |

| MDA-MB-468 | Breast Cancer | 40.5 | [11] |

Experimental Protocols

The characterization of Lys-SMCC-DM1's biological activity relies on a suite of well-established in vitro and in vivo assays.

In Vitro Cytotoxicity Assay

Objective: To determine the IC50 value of Lys-SMCC-DM1 in cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., KPL-4, MDA-MB-468) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of Lys-SMCC-DM1 is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.[12]

-

Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

Objective: To directly measure the inhibitory effect of Lys-SMCC-DM1 on tubulin assembly.

Methodology:

-

Reagents: Purified tubulin, GTP, and a fluorescence-based reporter are required.

-

Reaction Setup: Tubulin is incubated with GTP in a polymerization buffer in the presence of varying concentrations of Lys-SMCC-DM1 or a control compound.

-

Fluorescence Monitoring: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in fluorescence.

-

Data Analysis: The rate and extent of tubulin polymerization are calculated for each concentration of Lys-SMCC-DM1 to determine its inhibitory effect.

Quantification of Intracellular Catabolites by LC-MS/MS

Objective: To identify and quantify the intracellular catabolites of T-DM1, including Lys-SMCC-DM1.

Methodology:

-

Cell Treatment: HER2-positive cells are treated with T-DM1 for various time points.

-

Cell Lysis and Protein Precipitation: Cells are harvested, lysed, and the proteins are precipitated to extract the small molecule catabolites.[13]

-

LC-MS/MS Analysis: The cell extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: The concentrations of Lys-SMCC-DM1, MCC-DM1, and DM1 are determined by comparing their peak areas to those of known standards.[13] A validated LC-MS/MS method with a calibration curve for each analyte, typically ranging from 1 to 100 nM, is used for accurate quantification.[13]

Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic profile of an ADC is a critical determinant of its therapeutic index. The non-cleavable SMCC linker in T-DM1 contributes to its stability in plasma, minimizing premature release of DM1 and associated systemic toxicity.[1] The primary catabolite found in circulation is Lys-SMCC-DM1, which is a product of intracellular proteolysis.[14]

In vivo efficacy studies in xenograft models have demonstrated the potent anti-tumor activity of T-DM1, which is directly attributable to the intracellular generation and action of Lys-SMCC-DM1.[15]

Toxicity Profile

The toxicities associated with T-DM1, such as thrombocytopenia and hepatotoxicity, are primarily attributed to the cytotoxic effects of the DM1 payload.[16][17] While the targeted delivery system of T-DM1 aims to concentrate the cytotoxic agent at the tumor site, some off-target effects can occur.[17] Understanding the mechanisms of these toxicities is an active area of research.

Conclusion

Lys-SMCC-DM1 is the key effector molecule responsible for the potent anti-tumor activity of the antibody-drug conjugate T-DM1. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis in HER2-positive cancer cells. The non-cleavable SMCC linker ensures the stable delivery of the DM1 payload and its subsequent intracellular release as Lys-SMCC-DM1. A thorough understanding of the biological activity of Lys-SMCC-DM1, facilitated by the experimental protocols and quantitative data presented in this guide, is essential for the continued development and optimization of ADCs for cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]

- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 6. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ADC Linkers? | AxisPharm [axispharm.com]

- 8. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lys-SMCC-DM1 | Microtubule Associated | TargetMol [targetmol.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. pharmatest.com [pharmatest.com]

- 13. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Journey and Cytotoxic Function of Lys-SMCC-DM1: A Key Metabolite of Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity. Ado-trastuzumab emtansine (T-DM1), an ADC approved for HER2-positive breast cancer, exemplifies this strategy. Upon internalization by cancer cells, T-DM1 undergoes lysosomal degradation, releasing its active cytotoxic metabolite, Lys-SMCC-DM1. This technical guide provides a comprehensive overview of the function of Lys-SMCC-DM1, detailing its mechanism of action, cellular transport, and cytotoxic effects. We present quantitative data from key studies in structured tables, provide detailed experimental methodologies, and use visualizations to illustrate critical pathways and workflows, offering a valuable resource for professionals in oncology and drug development.

Introduction

The therapeutic efficacy of antibody-drug conjugates (ADCs) with non-cleavable linkers, such as T-DM1, is critically dependent on the generation and intracellular activity of their cytotoxic metabolites. T-DM1 consists of the HER2-targeting monoclonal antibody trastuzumab, linked via a stable thioether linker (SMCC), to the potent microtubule-disrupting agent, DM1. Following binding to the HER2 receptor on the tumor cell surface, the ADC-receptor complex is internalized and trafficked to the lysosome. Within this acidic and enzyme-rich organelle, the antibody component is degraded, leading to the release of the primary active catabolite, Lys-SMCC-DM1.[1][2] This metabolite, comprising the DM1 payload, the SMCC linker, and a lysine (B10760008) residue from the antibody, is the ultimate effector molecule responsible for the ADC's cytotoxic activity. Understanding the multifaceted function of Lys-SMCC-DM1 is paramount for optimizing existing ADC therapies and designing novel, more effective constructs.

The Formation and Intracellular Fate of Lys-SMCC-DM1

The generation of Lys-SMCC-DM1 is a multi-step process that begins with the targeted delivery of the ADC to the cancer cell.

ADC Internalization and Lysosomal Trafficking

Upon binding to its target antigen on the cell surface, the ADC is internalized, primarily through receptor-mediated endocytosis. The resulting endosome undergoes maturation and fuses with lysosomes. The acidic environment and the presence of various proteases within the lysosome facilitate the breakdown of the antibody backbone of the ADC.[1][3]

Lysosomal Release and Transport into the Cytoplasm

The proteolytic degradation of the antibody within the lysosome liberates Lys-SMCC-DM1. Due to its hydrophilic nature and the presence of the charged lysine residue, Lys-SMCC-DM1 has low membrane permeability.[4] Its transport from the lysosomal lumen into the cytoplasm is an active process mediated by the solute carrier family 46 member 3 (SLC46A3) transporter.[5][6] This transport step is crucial for the metabolite to reach its intracellular target.

Mechanism of Action: Tubulin Polymerization Inhibition

Once in the cytoplasm, Lys-SMCC-DM1 exerts its potent cytotoxic effect by targeting the microtubule network of the cell.

Interaction with Tubulin

Lys-SMCC-DM1, like its parent maytansinoid DM1, binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and are critical for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Disruption of Mitosis and Induction of Apoptosis

The inhibition of microtubule dynamics leads to the disruption of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. This results in a G2/M phase cell cycle arrest and ultimately triggers programmed cell death, or apoptosis.

Quantitative Data on the Activity of Lys-SMCC-DM1

The cytotoxic potency of Lys-SMCC-DM1 has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Cytotoxicity of Lys-SMCC-DM1

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KPL-4 | Breast Cancer | 24.8 | [4] |

| MDA-MB-468 | Breast Cancer | 40.5 | [4] |

Table 2: Pharmacokinetic Parameters of T-DM1 Metabolites in Humans

| Metabolite | Mean Cmax (ng/mL) | Reference |

| Lys-SMCC-DM1 | 1.35 | [7] |

| MCC-DM1 | 34.4 | [7] |

| DM1 | 5.38 | [7] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the function of ADC metabolites. Below are representative protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., KPL-4, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Treat the cells with serial dilutions of Lys-SMCC-DM1 for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

SLC46A3-Mediated Uptake Assay

This assay evaluates the transport of Lys-SMCC-DM1 by the SLC46A3 transporter.

-

Cell Culture: Use cells engineered to express SLC46A3 (e.g., MDCKII/SLC46A3 dC cells).

-

Uptake Experiment: Incubate the cells with a known concentration of Lys-SMCC-DM1 (e.g., 5 µM) for various time points at pH 5.0.

-

Inhibition Assay: To confirm specificity, perform the uptake experiment in the presence of a known SLC46A3 substrate or inhibitor (e.g., 200 µM estrone (B1671321) 3-sulfate).

-

Cell Lysis and Quantification: Lyse the cells and quantify the intracellular concentration of Lys-SMCC-DM1 using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Compare the uptake of Lys-SMCC-DM1 in SLC46A3-expressing cells versus control cells and in the presence and absence of inhibitors.

In Vitro Bystander Effect Co-culture Assay

This assay assesses the ability of the ADC metabolite to kill neighboring antigen-negative cells.

-

Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).

-

Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio in a 96-well plate.

-

ADC Treatment: Treat the co-culture with the parent ADC (e.g., T-DM1).

-

Incubation: Incubate the cells for a specified period (e.g., 72-120 hours).

-

Imaging and Analysis: Use fluorescence microscopy or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells.

-

Data Interpretation: A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect. Due to its low membrane permeability, Lys-SMCC-DM1 is known to have a minimal bystander effect.

Conclusion

Lys-SMCC-DM1 is the principal cytotoxic metabolite of the ADC T-DM1, playing a central role in its therapeutic efficacy. Its formation through lysosomal degradation, transport into the cytoplasm via SLC46A3, and subsequent inhibition of tubulin polymerization leading to apoptosis, constitute a sophisticated mechanism of targeted cell killing. The low membrane permeability of Lys-SMCC-DM1, while limiting its bystander effect, contributes to the favorable safety profile of T-DM1 by minimizing off-target toxicity. A thorough understanding of the biological functions and characteristics of such ADC metabolites is crucial for the rational design and development of the next generation of antibody-drug conjugates with improved therapeutic indices. This technical guide provides a foundational resource for researchers and clinicians working to advance the field of targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: (Rac)-Lys-SMCC-DM1 (CAS Number 1281816-04-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lys-SMCC-DM1 is the racemic mixture of Lys-SMCC-DM1, a critical catabolite of the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1). As the active metabolite, Lys-SMCC-DM1 is responsible for the potent cytotoxic activity of T-DM1. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols associated with this compound, with a focus on its biologically active form.

Chemical Properties and Structure

This compound is a complex molecule comprising the amino acid lysine (B10760008), a stable thioether linker (SMCC), and the potent microtubule-disrupting agent, DM1, a maytansinoid derivative. The SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker connects the lysine residue to DM1.

| Property | Value | Reference |

| CAS Number | 1281816-04-3 | [1] |

| Molecular Formula | C₅₃H₇₅ClN₆O₁₅S | [1] |

| Molecular Weight | 1103.71 g/mol | [1] |

| Synonyms | (Rac)-Lys-Nε-MCC-DM1 | [2] |

Mechanism of Action: Microtubule Disruption and Apoptosis

The primary mechanism of action of Lys-SMCC-DM1 is the inhibition of tubulin polymerization.[3] By binding to tubulin, it disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[4]

Intracellular Processing of Parent ADC

Lys-SMCC-DM1 is generated intracellularly from ADCs like T-DM1 that utilize a non-cleavable SMCC linker. The process involves receptor-mediated endocytosis of the ADC, followed by lysosomal degradation of the antibody portion, which releases the active Lys-SMCC-DM1 catabolite into the cytoplasm.[4]

Caption: Intracellular pathway of T-DM1 leading to the release of Lys-SMCC-DM1.

Signaling Cascade to Apoptosis

The disruption of microtubule dynamics by Lys-SMCC-DM1 activates a complex signaling cascade that culminates in apoptosis. Key events include the activation of stress-activated protein kinases like JNK and the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.

Caption: Downstream signaling events following microtubule disruption by Lys-SMCC-DM1.

Quantitative Biological Data

The cytotoxic potency of Lys-SMCC-DM1 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KPL-4 | Breast Cancer | 24.8 | [5] |

| MDA-MB-468 | Breast Cancer | 40.5 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.

-

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340 nm in a temperature-controlled spectrophotometer.

-

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Control compounds (Paclitaxel as a polymerization enhancer, Vinblastine as a polymerization inhibitor)

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Add the test compound (this compound) or control compounds at various concentrations to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

-

Immediately place the plate in the spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis: Plot the absorbance at 340 nm versus time. A decrease in the rate and extent of polymerization compared to the DMSO control indicates inhibition of tubulin polymerization.

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (Cytotoxicity) Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan (B1609692), which has a purple color.

-

Materials:

-

Cancer cell lines (e.g., KPL-4, MDA-MB-468)

-

Cell culture medium and supplements

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72-96 hours. Include untreated and vehicle (DMSO) controls.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the cell cycle distribution of cells treated with this compound.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis: Generate a histogram of cell count versus PI fluorescence. Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

-

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for a predetermined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

LC-MS/MS Quantification of Lys-SMCC-DM1 in Biological Matrices

This method is for the quantitative analysis of Lys-SMCC-DM1 in plasma or serum.

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of small molecules in complex biological matrices.

-

Materials:

-

Plasma or serum samples

-

This compound analytical standard and internal standard (IS)

-

Acetonitrile (B52724) or methanol (B129727) for protein precipitation

-

Formic acid

-

LC column (e.g., C18)

-

LC-MS/MS system

-

-

Procedure:

-

Sample Preparation: Spike plasma samples with the internal standard. Precipitate proteins by adding 3-4 volumes of cold acetonitrile or methanol. Vortex and centrifuge to pellet the precipitated proteins.

-

LC Separation: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase. Inject the sample onto the LC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for Lys-SMCC-DM1 and the IS.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards. Determine the concentration of Lys-SMCC-DM1 in the unknown samples by interpolation from the calibration curve.

Caption: General workflow for the quantification of Lys-SMCC-DM1 using LC-MS/MS.

Conclusion

This compound, through its active enantiomer, is a potent cytotoxic agent that plays a crucial role in the efficacy of maytansinoid-based ADCs. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for researchers to investigate the biological activity and pharmacokinetic properties of this important compound and its related ADCs. A thorough understanding of its properties is essential for the continued development of effective and targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Cancer Cell Survival by BCL2 Family Members upon Prolonged Mitotic Arrest: Opportunities for Anticancer Therapy | Anticancer Research [ar.iiarjournals.org]

- 3. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Understanding the Racemate Form of Lys-SMCC-DM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the racemate form of Lys-SMCC-DM1, a critical catabolite of the antibody-drug conjugate (ADC) ado-trastuzumab emtansine (T-DM1). The guide will delve into the synthesis, stereochemistry, and biological activity of this compound, with a focus on its mechanism of action as a potent inhibitor of tubulin polymerization. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of Lys-SMCC-DM1 are provided, along with a comprehensive analysis of its signaling pathways. This document aims to be a valuable resource for researchers and professionals involved in the development and analysis of maytansinoid-based ADCs.

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is a cornerstone in this field, approved for the treatment of HER2-positive breast cancer. The efficacy of T-DM1 relies on the targeted delivery of the maytansinoid cytotoxic agent, DM1, to HER2-expressing tumor cells. Following internalization and lysosomal degradation of the ADC, the active catabolite, Lys-SMCC-DM1, is released into the cytoplasm.[1][2]

The term "(Rac)-Lys-SMCC-DM1" refers to a racemic mixture of this active catabolite.[3] Given the multiple chiral centers present in the DM1 molecule, "racemate" in this context likely signifies a mixture of diastereomers. Understanding the stereochemical composition of Lys-SMCC-DM1 is crucial, as different stereoisomers can exhibit varied biological activities and pharmacokinetic profiles. This guide will explore the origins of this diastereomeric mixture, its characterization, and its implications for ADC development.

Stereochemistry and Synthesis of Lys-SMCC-DM1

The Chiral Landscape of DM1

The cytotoxic payload, DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine), is a derivative of maytansine, a 19-membered ansa macrolide.[4][5] The maytansinoid scaffold possesses multiple chiral centers, and their specific configuration is critical for its potent anti-mitotic activity. While the total synthesis of maytansinol, the core of maytansine, is designed to be highly stereocontrolled, the potential for epimerization at certain positions, particularly at C3 and C9, under specific chemical conditions during synthesis or storage cannot be entirely ruled out.[4][6]

Synthesis of Lys-SMCC-DM1 and the Origin of the Racemate

The synthesis of Lys-SMCC-DM1 is a multi-step process that begins with the maytansinoid DM1. The formation of the "racemate" or diastereomeric mixture of Lys-SMCC-DM1 is most likely a consequence of using a starting material of DM1 that is itself a mixture of stereoisomers, or the occurrence of epimerization at a labile chiral center during the synthesis or conjugation process. The conjugation of DM1 to the SMCC linker and subsequently to lysine (B10760008) does not typically involve conditions that would induce racemization of the stable chiral centers within the maytansinoid core.

A plausible workflow for the generation of a diastereomeric mixture of Lys-SMCC-DM1 is outlined below:

References

- 1. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on Novel SMCC-DM1 Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core concepts in the preliminary research of novel antibody-drug conjugates (ADCs) utilizing the non-cleavable linker succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (SMCC) and the potent microtubule-disrupting agent maytansinoid 1 (DM1). This guide focuses on the essential experimental protocols, quantitative data presentation, and the underlying biological pathways integral to the development and evaluation of these next-generation targeted therapeutics.

Introduction to SMCC-DM1 Antibody-Drug Conjugates

Antibody-drug conjugates represent a pivotal class of targeted cancer therapies, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The ADC comprises three key components: a monoclonal antibody (mAb) that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.